molecular formula C33H38N2O B8243240 (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8243240
M. Wt: 478.7 g/mol
InChI Key: VSYLWOBJBDOFGW-AJQTZOPKSA-N
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Description

(4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring, dicyclohexylmethyl group, and a dihydrooxazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Attachment of the Dicyclohexylmethyl Group: This step involves the alkylation of the pyridine ring using dicyclohexylmethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or metal ions, depending on the context of its use. The compound’s unique structure allows it to form stable complexes and participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-2-(6-(Cyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole

Uniqueness

Compared to similar compounds, (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific applications.

Properties

IUPAC Name

(4S,5R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h3-4,9-13,18-25,30-32H,1-2,5-8,14-17H2/t31-,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYLWOBJBDOFGW-AJQTZOPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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